(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Overview
Description
JWH 210 7-ethylnaphthyl isomer: is a synthetic cannabinoid belonging to the naphthoylindole family. It is a positional isomer of JWH 210, where the ethyl side chain is located at the 7 position of the naphthyl group instead of the 4 position . This compound is known for its potent cannabimimetic properties and has been identified in various herbal blends .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 210 7-ethylnaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 7-ethyl-1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: JWH 210 7-ethylnaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: JWH 210 7-ethylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids .
Biology: The compound is studied for its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors, to understand its pharmacological effects .
Medicine: While not used clinically, JWH 210 7-ethylnaphthyl isomer is researched for its potential therapeutic applications, including pain management and anti-inflammatory effects .
Industry: The compound is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples .
Mechanism of Action
JWH 210 7-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity and activity at these receptors lead to the modulation of neurotransmitter release, resulting in cannabimimetic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
JWH 210: The parent compound with the ethyl side chain at the 4 position of the naphthyl group.
JWH 122: A similar synthetic cannabinoid with a methyl group instead of an ethyl group.
Uniqueness: JWH 210 7-ethylnaphthyl isomer is unique due to its positional isomerism, which can result in different pharmacological properties compared to its parent compound and other similar cannabinoids. The position of the ethyl side chain can influence the compound’s binding affinity and activity at cannabinoid receptors .
Properties
IUPAC Name |
(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(21-11-6-7-13-25(21)27)26(28)22-12-9-10-20-15-14-19(4-2)17-23(20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGKAUYCBHVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016887 | |
Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824960-64-7 | |
Record name | JWH-234 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-234 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB2V93QFR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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